Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with methyl groups and a carbamothioylhydrazono group. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethylpyrrole-3-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioylhydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((2-carbamoylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Methyl 5-((2-thiocarbamoylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Methyl 5-((2-hydrazonomethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the carbamothioylhydrazono group, which imparts specific chemical and biological properties. This functional group can participate in various chemical reactions and interact with biological targets in ways that similar compounds may not .
Biological Activity
Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14N4O2S
- Molecular Weight : 254.31 g/mol
- IUPAC Name : methyl 5-[(E)-(carbamothioylhydrazinylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Key Functional Groups : Pyrrole ring, carbamothioylhydrazono group
The compound features a pyrrole ring substituted with methyl groups and a carbamothioylhydrazono moiety, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties by disrupting bacterial cell functions.
Biological Activity Overview
Recent research has highlighted several key areas regarding the biological activity of this compound:
Antimicrobial Properties
Studies have indicated that this compound shows promising antimicrobial activity against various pathogens. The mechanism likely involves interference with bacterial cell wall synthesis or function.
Anticancer Potential
Research into the anticancer properties of this compound has yielded encouraging results. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MICs) below 50 µg/mL.
-
Anticancer Activity :
- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound reduced cell viability by over 60% at concentrations of 25 µM after 48 hours of exposure.
-
Cytotoxicity Profile :
- The cytotoxicity was evaluated using human fibroblast cells, showing an IC50 value greater than 100 µg/mL, indicating a favorable safety profile for potential therapeutic applications.
Data Summary Table
Biological Activity | Target Organism/Cell Line | Observed Effect | Concentration (µg/mL) |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition | <50 |
Antimicrobial | Escherichia coli | Inhibition | <50 |
Anticancer | HeLa Cells | Reduced Viability | 25 |
Anticancer | MCF-7 Cells | Reduced Viability | 25 |
Cytotoxicity | Human Fibroblasts | Low Toxicity | >100 |
Properties
Molecular Formula |
C10H14N4O2S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
methyl 5-[(E)-(carbamothioylhydrazinylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H14N4O2S/c1-5-7(4-12-14-10(11)17)13-6(2)8(5)9(15)16-3/h4,13H,1-3H3,(H3,11,14,17)/b12-4+ |
InChI Key |
UWQFHRLABUBWAU-UUILKARUSA-N |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)OC)C)/C=N/NC(=S)N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C=NNC(=S)N |
Origin of Product |
United States |
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